Boc-Dap(Alloc)-OH.DCHA

Catalog No.
S13906699
CAS No.
M.F
C24H43N3O6
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Dap(Alloc)-OH.DCHA

Product Name

Boc-Dap(Alloc)-OH.DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

Molecular Formula

C24H43N3O6

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2

InChI Key

KRVXFXVPQJBLFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Boc-Dap(Alloc)-OH.DCHA, also known as N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine, is a derivative of diaminopropionic acid. This compound features a tert-butyloxycarbonyl (Boc) protecting group and an allyloxycarbonyl (Alloc) group, which are commonly used in peptide synthesis to protect amino groups during

Boc-Dap(Alloc)-OH.DCHA is primarily utilized in solid-phase peptide synthesis, where the Boc and Alloc groups serve as protective groups during the formation of peptide bonds. The deprotection of these groups is achieved through palladium-catalyzed reactions, allowing for the selective release of free amino compounds. The compound can also participate in various coupling reactions to form peptides and other complex molecules .

While specific biological activity data for Boc-Dap(Alloc)-OH.DCHA is limited, its parent compound, diaminopropionic acid, has been associated with various biological functions, including potential roles in neuropeptide synthesis and modulation of receptor activities. The incorporation of Boc-Dap(Alloc)-OH.DCHA into peptide sequences may enhance their stability and bioactivity, making it a valuable component in the development of therapeutic peptides .

The synthesis of Boc-Dap(Alloc)-OH.DCHA typically involves several key steps:

  • Reformatsky Reaction: This reaction uses zinc powder to activate the starting materials for subsequent transformations.
  • Methylation: This step introduces methyl groups into the structure.
  • Hydrolysis: Involves the hydrolysis of N-Boc-Dolaprine to yield the final product .

These methods allow for the efficient assembly of the Boc-Dap(Alloc)-OH.DCHA compound while maintaining stereochemical integrity.

Boc-Dap(Alloc)-OH.DCHA finds applications in:

  • Peptide Synthesis: Its protective groups facilitate the synthesis of complex peptides that may have therapeutic applications.
  • Drug Development: The compound can be incorporated into drug candidates aimed at treating various diseases, particularly cancers.
  • Material Science: It is used in creating polymer-drug conjugates that enhance drug delivery systems targeting specific cells .

Research indicates that Boc-Dap(Alloc)-OH.DCHA can interact with various biological targets due to its structural properties. Interaction studies often focus on its role in facilitating peptide bond formation and enhancing the pharmacological profiles of synthesized peptides. These interactions can lead to improved efficacy and selectivity in therapeutic applications .

Several compounds share structural similarities with Boc-Dap(Alloc)-OH.DCHA. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-alpha-t-Butyloxycarbonyl-L-alanineContains a similar Boc groupCommonly used as a building block in peptides
N-gamma-allyloxycarbonyl-L-lysineFeatures an Alloc groupOften used in combinatorial chemistry
N-Boc-Diaminobutyric AcidLacks the Alloc group but has similar backboneUsed in peptide synthesis

Boc-Dap(Alloc)-OH.DCHA is unique due to its combination of both Boc and Alloc protective groups, allowing for enhanced versatility in synthetic applications compared to other similar compounds that may utilize only one type of protecting group .

The evolution of protecting group chemistry in peptide synthesis has been driven by the need to achieve selective reactivity in multi-step reactions. Early methods relied on simple acylating agents, but the advent of Boc (introduced in the 1950s) and fluorenylmethyloxycarbonyl (Fmoc, developed in the 1970s) groups revolutionized the field by enabling orthogonal deprotection strategies. Boc, removable under acidic conditions (e.g., trifluoroacetic acid), and Fmoc, cleavable via base (e.g., piperidine), allowed sequential assembly of peptide chains without unintended side reactions.

The 1990s saw the introduction of allyl-based protections, such as Alloc, which are cleaved via palladium-catalyzed allyl transfer under neutral conditions. This innovation addressed limitations in traditional methods, particularly for synthesizing peptides containing acid- or base-sensitive functional groups. The compatibility of Alloc with Boc and Fmoc protections enabled truly orthogonal strategies, as demonstrated in the synthesis of hypusine-containing peptides and cyclic peptides.

Table 1: Comparison of Protecting Group Removal Conditions

Protecting GroupRemoval ConditionCompatibility
BocAcid (e.g., TFA)Stable to base, Pd catalysts
FmocBase (e.g., piperidine)Stable to acid, Pd catalysts
AllocPd(PPh₃)₄, nucleophiles (e.g., PhSiH₃)Compatible with Boc/Fmoc

The development of Dap derivatives like Boc-Dap(Alloc)-OH·DCHA reflects this progression, combining Boc and Alloc to independently protect adjacent amino groups on the Dap scaffold. This dual protection enables sequential functionalization, critical for constructing peptides with site-specific modifications or branched topologies.

Role of Boc/Alloc Dual Protection in Modern Peptide Engineering

Boc/Alloc dual protection addresses key challenges in synthesizing complex peptides:

  • Orthogonal Reactivity: The Boc group (removed with TFA) and Alloc group (cleaved with Pd⁰ catalysts) operate independently, allowing precise deprotection sequences. For example, in Boc-Dap(Alloc)-OH·DCHA, the Boc group can be selectively removed to expose one amino group for coupling, while the Alloc-protected amine remains intact until subsequent palladium-mediated deprotection.
  • Compatibility with Solid-Phase Synthesis: The stability of Boc and Alloc under standard SPPS conditions (e.g., Fmoc deprotection with piperidine) permits their integration into automated workflows. A study by Song et al. demonstrated this in hypusine synthesis, where Alloc deprotection under neutral conditions preserved acid-sensitive residues.
  • Stereochemical Control: The DCHA counterion in Boc-Dap(Alloc)-OH·DCHA enhances crystallinity, aiding in the purification of enantiomerically pure Dap derivatives. This is critical for maintaining chiral integrity in therapeutic peptides.

Mechanistic Insight:
The palladium-mediated deprotection of Alloc involves oxidative addition of Pd⁰ to the allyl group, followed by nucleophilic attack (e.g., by PhSiH₃) to release CO₂ and the free amine. This process, performed under mild conditions (CH₂Cl₂, room temperature), avoids side reactions common in acidic or basic deprotection.

Applications:

  • Branched Peptides: Boc-Dap(Alloc)-OH·DCHA serves as a bifurcation point, enabling the attachment of two distinct peptide chains via sequential deprotection and coupling.
  • Post-Translational Modifications: The Alloc group’s orthogonal removal allows site-specific incorporation of phosphorylated or glycosylated residues after initial chain assembly.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

469.31518610 g/mol

Monoisotopic Mass

469.31518610 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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